molecular formula C22H17N3O2 B12217820 N-{3-[(4-phenylphthalazin-1-yl)oxy]phenyl}acetamide

N-{3-[(4-phenylphthalazin-1-yl)oxy]phenyl}acetamide

Cat. No.: B12217820
M. Wt: 355.4 g/mol
InChI Key: QTYFITXSPFIQPC-UHFFFAOYSA-N
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Description

N-{3-[(4-phenylphthalazin-1-yl)oxy]phenyl}acetamide is a compound belonging to the class of phthalazine derivatives Phthalazines are nitrogen-containing heterocyclic compounds known for their versatile chemical, industrial, and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-phenylphthalazin-1-yl)oxy]phenyl}acetamide typically involves the reaction of 4-phenylphthalazin-1-ol with 3-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-phenylphthalazin-1-yl)oxy]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-{3-[(4-phenylphthalazin-1-yl)oxy]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(4-phenylphthalazin-1-yl)oxy]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation, reduction of inflammation, and scavenging of free radicals .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-((4-phenylphthalazin-1-yl)thio)acetamide
  • N-(3-chloro-4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl)piperazin-1-yl)acetamide

Uniqueness

N-{3-[(4-phenylphthalazin-1-yl)oxy]phenyl}acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

N-[3-(4-phenylphthalazin-1-yl)oxyphenyl]acetamide

InChI

InChI=1S/C22H17N3O2/c1-15(26)23-17-10-7-11-18(14-17)27-22-20-13-6-5-12-19(20)21(24-25-22)16-8-3-2-4-9-16/h2-14H,1H3,(H,23,26)

InChI Key

QTYFITXSPFIQPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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